7-Methoxyisoindolin-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-7-4-2-3-6-5-10-9(11)8(6)7/h2-4H,5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEBWQWNBLZBSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934389-18-1 | |
| Record name | 7-methoxy-2,3-dihydroisoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 7 Methoxyisoindolin 1 One
Direct Synthesis of 7-Methoxyisoindolin-1-one
The direct synthesis of this compound involves the construction of the bicyclic isoindolinone structure with the methoxy (B1213986) group pre-installed on the aromatic ring. This can be achieved through various classical and modern synthetic transformations.
Classical Approaches for Isoindolinone Core Construction
The foundational methods for assembling the isoindolinone skeleton are diverse and can be adapted for the synthesis of substituted derivatives like this compound. These classical approaches primarily include cyclization reactions, rearrangement processes, and transformations starting from phthalimide (B116566) or phthalimidine precursors.
Cyclization reactions are a cornerstone of isoindolinone synthesis, involving the formation of the five-membered lactam ring through intramolecular bond formation. A prominent example is the palladium-catalyzed dehydrogenative C-H cyclization of 2-benzyl-N-mesylbenzamides, which provides a direct route to the isoindolinone core. This method is notable for not requiring stoichiometric oxidants, with palladium on carbon (Pd/C) acting as the catalyst. The reaction proceeds via C(sp³)–H functionalization. While this has been demonstrated for various substituted benzamides, its specific application to a 7-methoxy substituted precursor would be a logical extension.
Another versatile cyclization strategy involves the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehydes with amines. organic-chemistry.org This transformation can be efficiently catalyzed by platinum nanowires under a hydrogen atmosphere, offering an excellent yield of N-substituted isoindolinones. organic-chemistry.org Adapting this method for this compound would necessitate the use of 2-carboxy-3-methoxybenzaldehyde as a starting material.
Transition metal-catalyzed annulation reactions also represent a powerful tool for isoindolinone synthesis. These methods often involve the coupling of ortho-functionalized benzamides with various partners, leading to the formation of the lactam ring.
Table 1: Overview of Selected Classical Cyclization Reactions for Isoindolinone Synthesis
| Reaction Type | Key Reactants | Catalyst/Reagents | Key Features |
| Dehydrogenative C-H Cyclization | 2-Benzyl-N-mesylbenzamides | Pd/C, Base | Oxidant-free, C(sp³)–H functionalization |
| Reductive C-N Coupling | 2-Carboxybenzaldehydes, Amines | Pt nanowires, H₂ | High yields, forms N-substituted isoindolinones |
| Intramolecular Amidation | ortho-alkenyl benzamides | Transition metal catalyst | Forms the N2-C3 bond |
Rearrangement reactions offer alternative pathways to the isoindolinone scaffold. While specific examples leading directly to this compound are not extensively documented in readily available literature, general rearrangement strategies in heterocyclic synthesis could potentially be applied. For instance, Smiles-type rearrangements, which involve intramolecular nucleophilic aromatic substitution, have been utilized in the synthesis of other nitrogen-containing heterocycles and could be conceptually adapted.
Phthalimides and their reduced derivatives, phthalimidines (which are tautomers of isoindolinones), serve as common precursors for the synthesis of isoindolinones. One of the most direct methods is the selective reduction of a single carbonyl group of a phthalimide. Electrochemical reduction of cyclic imides, including phthalimides, using a simple undivided cell with carbon electrodes can controllably yield hydroxylactams and lactams (isoindolinones). organic-chemistry.org This method's applicability to a 3-methoxyphthalimide precursor would provide a straightforward route to this compound.
Table 2: Synthesis of Isoindolinones from Phthalimide Derivatives
| Starting Material | Reaction Type | Reagents | Product |
| Phthalimide | Electrochemical Reduction | Carbon electrodes, Electric current | Isoindolinone |
| Phthalimide | Chemical Reduction | Various reducing agents (e.g., Zn/H⁺, Sn/HCl) | Isoindolinone |
Specific Syntheses Incorporating the 7-Methoxy Group
The synthesis of this compound requires starting materials that already contain the methoxy group at the desired position on the benzene (B151609) ring. The choice of precursor is critical and dictates the subsequent synthetic strategy.
A key and logical precursor for the synthesis of this compound is 2-bromo-3-methoxybenzaldehyde (B1279745) . This compound provides a handle for further functionalization and subsequent cyclization to form the isoindolinone ring. The synthesis of 2-bromo-3-methoxybenzaldehyde can be achieved from 3-hydroxybenzaldehyde (B18108) through bromination to yield 2-bromo-3-hydroxybenzaldehyde, followed by methylation of the hydroxyl group. nih.gov
Another potential starting material is 2-amino-3-methoxybenzoic acid . This compound contains the necessary amine and carboxylic acid functionalities, which can be manipulated to form the lactam ring. For example, conversion of the carboxylic acid to an ester or amide, followed by cyclization, is a plausible route.
Furthermore, 3-methoxyphthalic anhydride (B1165640) could serve as a precursor. As mentioned in the classical approaches, phthalic anhydrides can be converted to phthalimides, which can then be selectively reduced to isoindolinones.
The following table summarizes potential starting materials and their corresponding synthetic approaches to yield this compound.
Table 3: Potential Precursors and Synthetic Routes for this compound
| Starting Material | Proposed Synthetic Transformation | Key Intermediate(s) |
| 2-Bromo-3-methoxybenzaldehyde | Conversion to a benzamide (B126) derivative followed by intramolecular cyclization (e.g., Heck reaction, Buchwald-Hartwig amination). | N-substituted 2-formyl-3-methoxybenzamide (B13111707) or 2-carboxy-3-methoxybenzamide derivative. |
| 2-Amino-3-methoxybenzoic acid | Conversion to a 2-(aminomethyl)-3-methoxybenzoic acid derivative followed by lactamization. | 2-(N-protected-aminomethyl)-3-methoxybenzoic acid. |
| 3-Methoxyphthalic anhydride | Conversion to 3-methoxyphthalimide followed by selective reduction of one carbonyl group. | 3-Methoxyphthalimide. |
Multi-step Synthetic Pathways to this compound
Multi-step synthesis provides a reliable avenue to this compound, often commencing from readily available starting materials. A common strategy involves the derivatization and subsequent cyclization of substituted benzene precursors.
One established route begins with 3-methoxyphthalic anhydride. The anhydride is first converted to the corresponding phthalimide through a reaction with an amine. Subsequent selective reduction of one of the carbonyl groups of the phthalimide yields the desired this compound. This reduction can be accomplished using various reducing agents, with the choice of reagent influencing the reaction's selectivity and yield.
Advanced Catalytic Approaches for this compound and Derivatives
Modern synthetic chemistry has seen a surge in the development of catalytic methods for the construction of heterocyclic frameworks. These approaches often offer higher efficiency, atom economy, and functional group tolerance compared to classical methods. The synthesis of this compound and its derivatives has benefited significantly from these advancements, particularly through the use of transition metal catalysis.
Transition Metal-Catalyzed Syntheses
Transition metals, with their diverse reactivity, have been extensively employed in the synthesis of isoindolinones. Catalysts based on palladium, copper, and nickel have proven particularly effective in mediating the key bond-forming reactions required for the construction of the isoindolinone core.
Palladium catalysis is a powerful tool for the synthesis of isoindolinones, including 7-methoxy substituted analogs. Palladium-catalyzed reactions, such as Heck coupling and carbonylation reactions, can be employed to construct the heterocyclic ring. For instance, a palladium-catalyzed intramolecular cyclization of an appropriately substituted N-allyl-2-halobenzamide can lead to the formation of the isoindolinone scaffold. The presence of the methoxy group at the 7-position can influence the electronic properties of the substrate and, consequently, the efficiency of the catalytic cycle. Research has demonstrated the synthesis of 3-methyleneisoindolin-1-ones via palladium-catalyzed carbonylative cyclization of 2-iodobenzylamines with allenes. While not a direct synthesis of this compound, this methodology highlights the potential of palladium catalysis in constructing the core isoindolinone structure, which can be adapted for the synthesis of the target molecule.
Copper-catalyzed reactions have emerged as a cost-effective and versatile alternative to palladium-based methods for the synthesis of nitrogen-containing heterocycles. Copper-catalyzed Ullmann-type couplings and amination reactions are particularly relevant for the synthesis of isoindolinones. For example, an intramolecular copper-catalyzed C-N bond formation from a suitable 2-halobenzylamide derivative can afford the isoindolinone ring. The efficiency of these reactions is often dependent on the choice of ligand, base, and solvent. While specific examples for the direct synthesis of this compound are not extensively documented, the general applicability of copper catalysis to the synthesis of substituted isoindolinones suggests its potential in this context.
Nickel catalysis has gained prominence in organic synthesis due to its unique reactivity and lower cost compared to precious metals like palladium. Nickel catalysts have been successfully applied to the synthesis of isoindolinones through various transformations, including reductive couplings and cyclization reactions. For instance, nickel-catalyzed intramolecular cyclization of N-benzoyl aminals has been reported for the preparation of a variety of substituted isoindolinones. nih.govacs.org This method demonstrates the utility of nickel in forming the core structure, which could be applied to substrates bearing a 7-methoxy substituent. Furthermore, nickel-mediated intramolecular arylation of C-H bonds adjacent to the nitrogen atom in benzamide substrates provides another route to isoindolinone products. nih.gov
Direct C-H activation has become a highly attractive strategy in organic synthesis as it avoids the need for pre-functionalized starting materials, thus improving atom and step economy. The synthesis of isoindolinones, including potentially this compound, can be achieved through transition metal-catalyzed C-H activation/functionalization pathways. For example, palladium-catalyzed intramolecular C-H amidation of 2-alkyl-N-substituted benzamides offers an efficient route to various functionalized isoindolinones. organic-chemistry.org Rhodium-catalyzed C-H activation has also been explored for the synthesis of related heterocyclic systems. The application of these strategies to a substrate containing a 7-methoxy group would involve the selective activation of a C-H bond on the benzene ring or a side chain, followed by intramolecular cyclization to form the isoindolinone core.
Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are powerful tools for constructing the carbon-carbon and carbon-heteroatom bonds inherent to the isoindolinone scaffold. nih.gov While direct cross-coupling methods specifically targeting this compound are not extensively detailed in isolation, the principles are well-established for the synthesis of the broader isoindolinone class. These reactions often involve the formation of the heterocyclic ring through intramolecular cyclization, where a cross-coupling reaction builds a key precursor. nih.gov
For instance, palladium-catalyzed reactions such as Suzuki-Miyaura and Sonogashira couplings are widely used to functionalize aromatic halides, which can then undergo cyclization to form the lactam ring. dntb.gov.uanih.gov A common strategy involves the coupling of an ortho-halo-benzamide derivative with a suitable partner. For example, a tandem desilylation, cross-coupling, and hydroamidation sequence under aqueous phase-transfer conditions has been developed for the synthesis of 3-methylene-isoindolin-1-ones from 2-iodobenzamides and (silyl)alkynes. researchgate.net This highlights the potential to construct complex isoindolinones through carefully designed cascade reactions initiated by a cross-coupling event. researchgate.net
Table 1: Representative Cross-Coupling Strategies for Isoindolinone Synthesis
| Reaction Type | Catalyst/Reagents | Starting Materials | Product Type | Key Features |
|---|---|---|---|---|
| Aza-Heck/Sonogashira | Palladium Catalyst | O-phenyl hydroxamic ethers, terminal alkynes | Chiral isoindolinones with quaternary stereocenter | Asymmetric tandem reaction under mild conditions. organic-chemistry.org |
| Suzuki-Miyaura | Palladium on charcoal | Aryldiazonium salts, boronic acids | Aryl-substituted heterocycles | Applicable for C-C bond formation prior to cyclization. dntb.gov.ua |
| Tandem Cu-catalyzed | CuCl/PPh₃, n-Bu₄NBr | 2-Iodobenzamides, (silyl)alkynes | 3-Methylene-isoindolin-1-ones | Aqueous phase-transfer conditions, short reaction times. researchgate.net |
Carbonylation Reactions
Carbonylation reactions, which introduce a carbonyl group (CO) into an organic molecule, provide a direct and atom-economical route to the lactam moiety of isoindolin-1-ones. Palladium-catalyzed carbonylative cyclization is a prominent method in this category. semanticscholar.org
One such approach involves a three-component carbonylative cyclization of 2-bromoacetophenone (B140003) with primary amines and carbon monoxide, catalyzed by a palladium complex like bis(triphenylphosphine)palladium(II) chloride. researchgate.net This reaction efficiently constructs 3-methyleneisoindolin-1-ones. researchgate.net Although this specific example yields an exocyclic double bond at the 3-position, the underlying principle of carbonylative ring closure is broadly applicable. By selecting appropriately substituted precursors, such as a derivative of 2-bromo-3-methoxy-benzylamine, this methodology could theoretically be adapted to synthesize this compound.
Ruthenium-catalyzed intramolecular C-H carbonylation has also been developed for synthesizing isoindolin-1-one (B1195906) derivatives from benzylamines, using an isocyanate as a CO surrogate. semanticscholar.org This method highlights the ongoing innovation in finding safer and more convenient sources of carbon monoxide for these transformations. semanticscholar.org
Transition Metal-Free Synthetic Methodologies
Growing environmental concerns have spurred the development of synthetic methods that avoid the use of transition metals, which can be toxic and costly. rsc.org These approaches often rely on the intrinsic reactivity of organic molecules under specific conditions promoted by bases, acids, or light. rsc.orgresearchgate.net
Metal-Free Tandem Transformations
Metal-free tandem or cascade reactions offer an elegant and efficient pathway to complex molecules like isoindolinones from simple starting materials in a single pot. rsc.org A notable example is the synthesis of 3-methyleneisoindolin-1-ones from ester-functionalized aziridines. organic-chemistry.orgacs.org This reaction is promoted by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a carboxylic acid and proceeds through a sequence of aziridine (B145994) ring-opening, lactamization, and subsequent elimination of the carboxylic acid. organic-chemistry.orgacs.org
Another strategy involves the basic condensation of an aldehyde with a multi-substituted benzonitrile, such as 6-alkoxy-3-methylbenzene-1,2,4-tricarbonitrile. semanticscholar.org The key step is a regioselective nucleophilic attack of a hydroxide (B78521) anion on a cyano group, followed by a 5-exo-trig cyclization involving a newly formed styryl double bond, yielding a 3-substituted isoindolin-1-one in a one-pot reaction. semanticscholar.org These methods showcase how complex heterocyclic systems can be assembled efficiently without metal catalysts by designing substrates that undergo programmed reaction sequences. acs.orgsemanticscholar.org
Lithiation and Substitution Procedures
Directed ortho-lithiation is a powerful transition-metal-free method for the functionalization of aromatic rings and the synthesis of heterocyclic compounds. beilstein-journals.org This strategy has been successfully applied to the one-pot synthesis of 3-substituted isoindolin-1-ones. beilstein-journals.orgnih.govrsc.orgnih.gov
The process typically begins with the lithiation of an N'-benzyl-N,N-dimethylurea or a related derivative using a strong base like tert-butyllithium (B1211817) (t-BuLi). beilstein-journals.org The initial lithiation occurs at the ortho position of the benzene ring, directed by the urea (B33335) group. This is followed by an intramolecular cyclization to form the isoindolin-1-one ring. A second lithiation at the C-3 position then generates a new nucleophilic center, which can react with a variety of electrophiles to introduce a substituent at this position. beilstein-journals.org This one-pot procedure is highly efficient and general, allowing for the synthesis of a wide range of 3-substituted isoindolin-1-ones in high yields. beilstein-journals.orgresearchgate.net While the specific synthesis of this compound via this method would depend on the starting substituted N'-benzylurea, the methodology provides a robust framework for its potential synthesis.
Table 2: Synthesis of 3-Substituted 4-Methoxyisoindolin-1-ones via Lithiation
| Product | Electrophile | Substituent (E) | Yield (%) |
|---|---|---|---|
| 9 | MeI | Me | 79 |
| 10 | EtI | Et | 84 |
| 11 | BuBr | Bu | 72 |
| 12 | H₂O | H | 82 |
| 13 | PhCHO | CH(OH)Ph | 68 |
| 14 | (CH₂)₂O | (CH₂)₂OH | 65 |
Data derived from a study on the synthesis of 4-methoxyisoindolin-1-ones, demonstrating the versatility of the lithiation-substitution methodology for methoxy-substituted analogues. beilstein-journals.org
Green Chemistry Approaches
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.gov In the synthesis of isoindolin-1-ones, these principles are manifested through methods like using ultrasound irradiation, employing environmentally benign solvents, and developing one-pot reactions to minimize waste. mdpi.comnih.govmdpi.com
Ultrasonic-assisted synthesis has emerged as a practical and efficient green protocol. nih.govuum.edu.myrsc.org For example, a library of 3-hydroxyisoindolin-1-ones can be prepared from 3-alkylidenephtalides and primary amines under ultrasonic irradiation. researchgate.netnih.gov This method is noted for its high efficiency, excellent yields, short reaction times, and energy efficiency compared to conventional heating. nih.govresearchgate.net The reaction can also be scaled up and extended to produce other isoindolinone motifs in a one-pot fashion, further enhancing its green credentials by reducing purification steps and solvent usage. researchgate.netnih.gov Additionally, an efficient one-pot, metal-free synthesis of novel isoindolinone derivatives has been developed using chlorosulfonyl isocyanate and alcohols, representing a sustainable approach under mild conditions. nih.gov
Stereoselective Synthesis of this compound Derivatives
The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as different stereoisomers can exhibit vastly different biological activities. The stereocenter at the C-3 position of substituted isoindolin-1-ones has been a target for various asymmetric synthetic strategies. chim.it These methods can be broadly categorized into approaches using chiral auxiliaries, chiral catalysts, or the resolution of racemic mixtures. chim.it
One of the earliest approaches involved the use of chiral auxiliaries, such as (R)-phenylglycinol, which condenses with 2-formylbenzoic acid to produce a tricyclic γ-lactam as a single diastereoisomer. chim.it A highly diastereoselective synthesis of 3-substituted isoindolin-1-ones has also been achieved by using a tricyclic lactam as an N-acyliminium ion precursor, which undergoes ring-opening with a hydride source to generate the target molecules with high levels of diastereoselectivity. st-andrews.ac.ukhud.ac.uk
More recent developments focus on catalytic asymmetric methods. chim.it While specific examples for this compound are not prevalent, the general strategies are applicable. For instance, nickel-catalyzed reductive dicarbofunctionalization of enamides using a chiral Bn-Biox ligand has been shown to produce 3,3-dialkyl-substituted isoindolinones with excellent enantioselectivities. organic-chemistry.org Similarly, a highly efficient palladium-catalyzed asymmetric tandem aza-Heck/Sonogashira coupling reaction provides access to chiral isoindolinones bearing a quaternary stereogenic center with excellent enantioselectivity. organic-chemistry.org These catalytic approaches represent the forefront of stereoselective synthesis in this field. organic-chemistry.orgchim.it
Asymmetric Synthesis of 3-Substituted Isoindolinones
The development of efficient methods for the asymmetric synthesis of 3-substituted isoindolinones is crucial for accessing specific enantiomers of pharmacologically active compounds. acs.org A notable strategy involves the use of chiral auxiliaries, such as an N-tert-butylsulfinyl group, attached to the isoindolinone nitrogen. This approach allows for the diastereoselective alkylation of the C3 position.
One such method begins with the synthesis of (S)-2-(tert-butylsulfinyl)-isoindolin-1-ones from methyl 2-formylbenzoates. acs.org These chiral substrates can then be deprotonated using a strong base like lithium diisopropylamide (LDA) to form a carbanion at the C3 position. The subsequent reaction of this carbanion with various alkylating agents introduces a substituent at C3, yielding 3-substituted isoindolinones with generally high yields and excellent diastereoselectivity. acs.org The electron-donating or withdrawing nature of substituents on the phenyl ring does not appear to significantly impact the diastereoselectivity of the alkylation. acs.org This methodology provides a versatile route to a range of enantioenriched 3-substituted isoindolinones.
| Substrate Substituent | Alkylating Agent | Product | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| H | BnBr | 3-benzyl | 91 | 96:4 |
| H | Allyl-Br | 3-allyl | 89 | 94:6 |
| 4,5-dimethoxy | BnBr | 3-benzyl | 93 | >98:2 |
| 6-methoxy | BnBr | 3-benzyl | 92 | >98:2 |
| 7-chloro | BnBr | 3-benzyl | 90 | >98:2 |
Diastereoselective Control in this compound Synthesis
Diastereoselective control is fundamental in synthesizing complex molecules with multiple stereocenters. For isoindolinones, this is often achieved by leveraging chiral auxiliaries or through catalyst-controlled reactions.
A highly diastereoselective synthesis of 3-substituted isoindolin-1-ones has been developed using a tricyclic lactam as an N-acyliminium ion precursor. st-andrews.ac.uk The ring-opening of this substrate with a hydride source, such as triethylsilane, generates the desired 3-substituted products with high levels of diastereocontrol. st-andrews.ac.uk Another advanced method involves a Rhodium(III)-catalyzed oxidative C–H olefination and annulation reaction. rsc.org This process utilizes a chiral N-sulfinyl amide as a directing group to achieve the stereoselective synthesis of various chiral 3-substituted isoindolinones. rsc.org
Furthermore, the alkylation of chiral N-tert-butylsulfinyl-isoindolinones, as discussed previously, is a prime example of substrate-controlled diastereoselection. The chiral auxiliary on the nitrogen atom directs the incoming electrophile to one face of the molecule, resulting in a high diastereomeric ratio of the product. acs.org For instance, the benzylation of (S)-2-(tert-butylsulfinyl)-6-methoxyisoindolin-1-one proceeds with a diastereomeric ratio greater than 98:2. acs.org This demonstrates that high diastereoselective control can be achieved in the synthesis of isoindolinones bearing a methoxy substituent on the benzene ring.
Functionalization and Derivatization of the this compound Core
The isoindolin-1-one scaffold is a versatile template for further chemical modification, allowing for the creation of diverse molecular architectures. researchgate.netnih.gov
Introduction of Substituents at Specific Positions
Substituents can be introduced at various positions on the isoindolinone core. The C3 position is particularly amenable to functionalization. As detailed, deprotonation and subsequent alkylation is a powerful method for introducing a wide array of substituents at this position. acs.orgresearchgate.net
Another strategy involves the electrophilic cyclization of o-(1-alkynyl)benzamides. Treatment of these substrates with reagents like iodine monochloride (ICl), iodine (I₂), or N-bromosuccinimide (NBS) leads to the formation of 3-substituted isoindolin-1-ones under mild conditions. nih.gov This reaction introduces both a substituent at the C3 position and a halogen on an exocyclic double bond, providing a handle for further transformations. nih.gov
Reactivity Patterns of the this compound Scaffold
A key reactivity pattern of the isoindolinone scaffold involves the in situ generation of N-acyliminium ions from 3-hydroxyisoindolin-1-one precursors. nih.gov These reactive intermediates are electrophilic and can be trapped by a variety of nucleophiles, enabling the one-pot synthesis of diverse isoindolinone derivatives. nih.gov This reactivity is foundational for many derivatization strategies.
The acidity of the proton at the C3 position allows for another important reactivity pattern. In the presence of a strong base, this proton can be removed to form a nucleophilic carbanion. acs.org This carbanion readily reacts with electrophiles, such as alkyl halides, providing a direct method for C-C bond formation at the stereogenic center of the molecule. acs.org
Synthesis of Fused Analogues Incorporating the this compound Structure
The isoindolinone core can serve as a building block for the synthesis of more complex, fused heterocyclic systems. One such approach is the synthesis of isoindolo[2,1-a]quinolin-11(5H)-ones. This can be achieved through a Lewis acid-mediated reaction between enamides and N-aryl-acylimines, which are generated from isoindolinone precursors. This transformation constructs a new six-membered ring fused to the isoindolinone core, creating three contiguous stereogenic centers with high diastereoselectivity.
An alternative one-pot synthesis of isoindolo[2,1-a]quinolin-11-ones involves the reaction of 2-aryl-3-hydroxy-isoindol-1-ones with 1,3-dicarbonyl compounds. rsc.org This process, catalyzed by a mixture like H₃PO₄–P₂O₅, proceeds through the formation of an N-acyliminium ion intermediate, which couples with the dicarbonyl compound, followed by an intramolecular Friedel–Crafts reaction to yield the fused tetracyclic product. rsc.org
Mechanistic Investigations in 7 Methoxyisoindolin 1 One Synthesis and Reactivity
Reaction Mechanisms of Key Synthetic Routes
The construction of the 7-Methoxyisoindolin-1-one framework can be achieved through several sophisticated synthetic strategies, each proceeding via distinct reaction mechanisms.
Palladium-Catalyzed C-H Activation/Cyclization: A prominent method involves the intramolecular palladium-catalyzed dehydrogenative C(sp³)–H amidation of N-substituted benzamides. rsc.orgrsc.org The mechanism for this transformation is proposed to initiate with the coordination of the palladium catalyst to the benzamide (B126) substrate. This is followed by a C-H bond activation step at the benzylic position, leading to the formation of a palladacycle intermediate. Subsequent reductive elimination results in the formation of the isoindolinone ring and regenerates the active palladium catalyst. A notable feature of using Pd/C as the catalyst is that it can proceed without a stoichiometric oxidant, with studies suggesting the formation of hydrogen gas as a byproduct. rsc.orgrsc.org
Lithiation-Cyclization of N'-Benzyl-N,N-dimethylureas: This route utilizes directed ortho-lithiation. The process begins with the lithiation of an N'-(substituted benzyl)-N,N-dimethylurea using a strong base like tert-butyllithium (B1211817) (t-BuLi). beilstein-journals.org This generates a dilithiated intermediate. Subsequent reaction with an electrophile and intramolecular cyclization leads to the formation of the 3-substituted isoindolin-1-one (B1195906). A proposed mechanism suggests that initial lithiation occurs at the aromatic ring position ortho to the urea (B33335) directing group, followed by cyclization to form an intermediate which is then further lithiated before reacting with an electrophile. beilstein-journals.org
Tandem Reactions of 2-Formylbenzonitriles: Chiral isoindolinones can be synthesized via a cascade reaction involving 2-formylbenzonitriles and primary amines. rsc.org The proposed mechanism initiates with the condensation of the amine with the aldehyde to form a hemiaminal intermediate. rsc.orgacs.org This is followed by a base-catalyzed heterocyclization where the nitrogen attacks the nitrile group. The sequence concludes with an aza-Mannich type rearrangement to yield the final 3-substituted isoindolin-1-one product. rsc.org
Photodecarboxylative Addition: This photochemical method involves the addition of carboxylates to N-(bromoalkyl)phthalimides as a key step. beilstein-journals.org The reaction is initiated by the photodecarboxylation of a carboxylate, generating a radical species which then adds to the phthalimide (B116566). The resulting hydroxyphthalimidine intermediates can be subsequently converted to the target isoindolinone derivatives through acid-catalyzed dehydration and nucleophilic substitution. beilstein-journals.org
Palladium-Catalyzed Carbonylative Cyclization: This method produces isoindole-1,3-diones, which are structurally related to isoindolinones, through the palladium-catalyzed aminocarbonylation of o-halobenzoates. nih.gov The mechanism involves the ubiquitous process of carbon monoxide (CO) insertion into an aryl–palladium bond, which is formed initially via oxidative addition of the palladium catalyst to the o-halobenzoate, to create an acylpalladium complex. nih.gov Subsequent reaction with a primary amine leads to the cyclized product.
A summary of key synthetic routes and their mechanistic features is presented below.
| Synthetic Route | Key Mechanistic Steps | Starting Materials | Reference(s) |
| Pd-Catalyzed Dehydrogenative Cyclization | C-H activation, Palladacycle formation, Reductive elimination | 2-Benzyl-N-mesylbenzamides | rsc.org, rsc.org |
| Lithiation-Cyclization | Directed ortho-lithiation, Cyclization, Electrophilic substitution | N'-(2-methoxybenzyl)-N,N-dimethylurea | beilstein-journals.org, d-nb.info |
| Tandem Hemiaminal-Heterocyclization-Aza-Mannich | Hemiaminal formation, Base-catalyzed heterocyclization, Aza-Mannich rearrangement | 2-Formylbenzonitriles, Primary amines | rsc.org |
| Photodecarboxylative Addition | Photodecarboxylation, Radical addition, Dehydration, Nucleophilic substitution | N-(bromoalkyl)phthalimides, Carboxylates | beilstein-journals.org |
Role of Catalysts and Reagents in Reaction Pathways
Catalysts and reagents are pivotal in directing the reaction pathways, influencing yield, selectivity, and reaction conditions for the synthesis of this compound and its analogs.
Palladium Catalysts: Palladium complexes are among the most versatile catalysts for isoindolinone synthesis. nih.gov In dehydrogenative C-H cyclization, Pd/C is effective and removes the need for stoichiometric oxidants. rsc.orgrsc.org In other variations, catalysts like palladium(II) acetate (B1210297) (Pd(OAc)₂) are used, often in conjunction with ligands. nih.gov These catalysts facilitate the key C-H activation or cross-coupling steps that are central to the ring formation. nih.govacs.org
Lithiating Agents: Strong organolithium bases, particularly tert-butyllithium (t-BuLi), are essential for syntheses proceeding via directed ortho-lithiation. beilstein-journals.org The role of t-BuLi is to deprotonate specific positions on the aromatic ring, guided by a directing group, thereby generating a nucleophilic carbanion that can undergo cyclization or react with an electrophile. beilstein-journals.orgd-nb.info The quantity of the lithiating agent can influence the reaction pathway; using an excess can lead to dilithiated species and different final products. beilstein-journals.org
Bases: In many palladium-catalyzed reactions, bases like potassium acetate (KOAc) or cesium carbonate (Cs₂CO₃) are required. rsc.orgnih.gov They can act as proton scavengers or participate in the catalytic cycle, for instance, by facilitating the regeneration of the active catalyst. In phase-transfer catalyzed reactions, inorganic bases like potassium carbonate (K₂CO₃) are used to facilitate steps like heterocyclization. rsc.org
Ligands: In asymmetric synthesis, chiral ligands are crucial for achieving enantioselectivity. Chiral phosphoramidite (B1245037) ligands, for example, are paired with palladium catalysts in aza-Heck/Suzuki coupling reactions to produce chiral isoindolinones with high enantioselectivity. acs.orgchinesechemsoc.org These ligands create a chiral environment around the metal center, which directs the stereochemical outcome of the reaction.
Dehydrating Agents: In syntheses that proceed through hydroxylated intermediates, such as those from Grignard reactions or photodecarboxylative additions, an acid catalyst like p-toluenesulfonic acid (PTSA) is often employed. beilstein-journals.orgresearchgate.net Its role is to catalyze the elimination of a water molecule, leading to the formation of a double bond or facilitating subsequent cyclization steps. researchgate.net
The table below details the function of specific catalysts and reagents in isoindolinone synthesis.
| Catalyst/Reagent | Function | Synthetic Route | Reference(s) |
| Palladium on Carbon (Pd/C) | Catalyst for dehydrogenative C-H amidation | Pd-Catalyzed Dehydrogenative Cyclization | rsc.org, rsc.org |
| tert-Butyllithium (t-BuLi) | Strong base for directed ortho-lithiation | Lithiation-Cyclization | beilstein-journals.org, d-nb.info |
| Potassium Carbonate (K₂CO₃) | Base for heterocyclization and in phase transfer catalysis | Tandem Hemiaminal-Heterocyclization | rsc.org |
| Chiral Phosphoramidite Ligands | Induce enantioselectivity in asymmetric catalysis | Pd-Catalyzed Asymmetric Amination | acs.org, chinesechemsoc.org |
| p-Toluenesulfonic Acid (PTSA) | Acid catalyst for dehydration of alcohol intermediates | Grignard reaction followed by cyclization | researchgate.net |
Intermediate Formation and Characterization
The elucidation of reaction mechanisms often relies on the detection, isolation, and characterization of transient intermediates.
Lithium Intermediates: In the synthesis of 4-methoxyisoindolin-1-ones via lithiation of N'-(2-methoxybenzyl)-N,N-dimethylurea, the formation of mono- and di-lithium intermediates is proposed. beilstein-journals.org At lower temperatures (-20 °C), lithiation leads to a mixture of products arising from intermediates 4 and 5, corresponding to substitution at different positions. beilstein-journals.org At a higher temperature (0 °C) and with extended reaction times, the reaction favors a cyclized intermediate (7), which is further lithiated to an intermediate (8) before reacting with an electrophile. beilstein-journals.org These intermediates are typically not isolated but their existence is inferred from the final product distribution under different conditions.
Hemiaminal Intermediates: The reaction between 2-formylbenzonitriles and primary amines is proposed to proceed through a hemiaminal intermediate. rsc.org This intermediate is formed by the nucleophilic attack of the amine on the aldehyde carbonyl group. acs.org This is followed by a base-catalyzed cyclization. While often transient, these intermediates are a common feature in reactions involving aldehydes and amines.
Palladacycle Intermediates: Palladium-catalyzed C-H activation reactions are believed to proceed via the formation of a cyclic intermediate containing a carbon-palladium bond, known as a palladacycle. rsc.org In the intramolecular amidation of 2-benzyl-N-mesylbenzamides, this intermediate is formed by the activation of a benzylic C-H bond. Its subsequent reductive elimination yields the isoindolinone product. rsc.org In some cases, active palladium intermediates have been successfully identified through NMR characterization. acs.org
Acylpalladium Intermediates: In carbonylative cyclization reactions, the insertion of carbon monoxide into an aryl-palladium bond generates an acylpalladium complex. nih.gov This species is a key intermediate that subsequently undergoes nucleophilic attack by an amine to form the heterocyclic product. nih.gov
Characterization of these intermediates, when possible, is achieved using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS). researchgate.nettandfonline.com For instance, ¹H NMR spectra can provide evidence for the formation of specific intermediates by showing characteristic signals, such as those for methylene (B1212753) protons in an AB system for cyclized compounds. tandfonline.com
Kinetic and Thermodynamic Considerations in this compound Transformations
The final product distribution in chemical reactions can be governed by either kinetic or thermodynamic control. wikipedia.org In kinetically controlled reactions, the product that is formed fastest predominates, whereas in thermodynamically controlled reactions, the most stable product is the major outcome. wikipedia.org These principles are relevant to the synthesis of this compound.
The conditions of a reaction, such as temperature and reaction time, are critical in determining which pathway is favored. wikipedia.org For instance, in the lithiation of N'-(2-methoxybenzyl)-N,N-dimethylurea, the reaction outcome is highly dependent on temperature. beilstein-journals.org At -20 °C, a mixture of products is obtained, suggesting kinetic control where multiple pathways are accessible. However, at 0 °C and with a longer reaction time of 6 hours, the reaction proceeds to a single major product, indicating a shift towards thermodynamic control where the system has enough energy and time to reach the most stable product state. beilstein-journals.org This suggests that the initially formed kinetic products may be in equilibrium with the starting materials, allowing for their eventual conversion to the more stable thermodynamic product. beilstein-journals.org
In many asymmetric syntheses, kinetic control is essential. Because enantiomers have the same Gibbs free energy, thermodynamic control would inevitably lead to a 50:50 racemic mixture. Therefore, any reaction that produces an enantiomeric excess must be, at least in part, under kinetic control. wikipedia.org The use of chiral catalysts in the synthesis of isoindolinones is designed to lower the activation energy for the formation of one enantiomer over the other, a hallmark of a kinetically controlled process. acs.orgchinesechemsoc.org
The stability of intermediates and products also plays a crucial role. In some reactions, a less stable kinetic product may be formed rapidly at low temperatures. If the reaction temperature is raised, this product may revert to the starting materials or an earlier intermediate, which can then proceed along a different pathway to form a more stable thermodynamic product. wikipedia.org This interplay between reaction pathways highlights the importance of carefully controlling reaction conditions to achieve the desired isoindolinone isomer.
Advanced Spectroscopic Characterization Techniques for 7 Methoxyisoindolin 1 One and Its Derivatives
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's molecular formula. For 7-Methoxyisoindolin-1-one (C₉H₉NO₂), the calculated exact mass is 163.0633 g/mol . HRMS analysis would be expected to find a molecular ion peak corresponding to this value with high precision (e.g., within 5 ppm).
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like isoindolinones, as it typically produces intact molecular ions with minimal fragmentation. In positive-ion mode, this compound would be expected to form a protonated molecule, [M+H]⁺, with an m/z (mass-to-charge ratio) of approximately 164.0706.
By increasing the energy within the mass spectrometer (in-source fragmentation or tandem MS/MS), the molecular ion can be induced to fragment. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for isoindolinone derivatives may include the loss of small neutral molecules such as carbon monoxide (CO) or formaldehyde (B43269) (CH₂O) from the methoxy (B1213986) group.
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | [C₉H₁₀NO₂]⁺ | 164.0706 | Protonated molecular ion |
| [M+Na]⁺ | [C₉H₉NNaO₂]⁺ | 186.0525 | Sodium adduct |
| [M-CO+H]⁺ | [C₈H₁₀NO]⁺ | 136.0757 | Loss of Carbon Monoxide |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent tool for analyzing components within a mixture. While ESI-MS is often preferred for direct analysis of a pure isoindolinone, GC-MS is particularly useful for monitoring reaction progress, assessing purity, and identifying byproducts in the synthesis of this compound.
In a GC-MS analysis, the sample is vaporized and separated on a capillary column based on the components' boiling points and interactions with the column's stationary phase. The time it takes for a compound to travel through the column is its retention time, a characteristic property under specific chromatographic conditions. As this compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum of the compound, confirming its identity. The retention time is highly dependent on the specific GC conditions (e.g., column type, temperature program, gas flow rate).
Collision Cross Section (CCS) Measurements
Collision Cross Section (CCS) is a key physical property of an ion that reflects its size and shape in the gas phase. nih.gov Determined using ion mobility-mass spectrometry (IM-MS), the CCS value provides an additional dimension of separation and identification beyond mass-to-charge ratio and retention time. digitellinc.com This technique is particularly valuable for distinguishing between isomers, which have identical masses but different three-dimensional structures. digitellinc.com
In the context of this compound, CCS measurement can unequivocally differentiate it from its positional isomers (e.g., 4-Methoxyisoindolin-1-one or 6-Methoxyisoindolin-1-one). The process involves ionizing the molecule and guiding it through a drift tube filled with a neutral buffer gas (like nitrogen or helium) under a weak electric field. nih.gov The ion's velocity through the tube is dependent on its CCS; more compact structures travel faster than bulkier ones. tofwerk.com This "drift time" is used to calculate the rotationally averaged surface area of the ion, yielding its CCS value in square angstroms (Ų). nih.gov
While specific experimental CCS values for this compound are not widely published, the technique's utility is well-established. Machine learning algorithms can also predict CCS values based on molecular structure, providing a theoretical reference to aid in identification in non-targeted screening experiments. mdpi.com
Table 1: Illustrative CCS Data for Methoxyisoindolin-1-one Isomers
This table illustrates how CCS measurements could differentiate between isomers of Methoxyisoindolin-1-one. The values are hypothetical examples based on structural principles.
| Compound Name | Molecular Formula | Exact Mass (m/z) | Predicted CCS (Ų) [M+H]⁺ |
| This compound | C₉H₉NO₂ | 163.0633 | ~125.1 |
| 4-Methoxyisoindolin-1-one | C₉H₉NO₂ | 163.0633 | ~126.5 |
| 6-Methoxyisoindolin-1-one | C₉H₉NO₂ | 163.0633 | ~125.8 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. utdallas.edu It operates on the principle that covalent bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, such as stretching and bending. msu.edu
Analysis of related compounds, such as 4-Methoxyisoindolin-1-one, shows characteristic peaks that provide a strong reference for interpreting the spectrum of the 7-methoxy isomer. ehu.es
Table 2: Predicted Infrared Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3200 | Medium, Broad | N-H Stretch | Lactam |
| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic Ring |
| ~2950 | Medium-Weak | C-H Stretch | Methoxy (-OCH₃) |
| ~1700 | Strong | C=O Stretch | Lactam Carbonyl |
| 1600-1585 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | C-O Asymmetric Stretch | Aryl Ether |
| ~1050 | Strong | C-O Symmetric Stretch | Aryl Ether |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from lower to higher energy molecular orbitals (electronic transitions). libretexts.org The technique is primarily used to study molecules containing conjugated systems or chromophores. msu.edu
The structure of this compound contains a benzene (B151609) ring fused to a lactam, creating a conjugated system that absorbs UV light. The key electronic transitions expected are π → π* (pi to pi-star) and n → π* (non-bonding to pi-star). The π → π* transitions, originating from the aromatic system, are typically high-intensity absorptions. masterorganicchemistry.com The n → π* transition involves the non-bonding electrons on the carbonyl oxygen and is characteristically much weaker. masterorganicchemistry.com The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are distinct for each transition and provide a quantitative measure of light absorption. libretexts.org
Table 3: Expected UV-Visible Absorption Data for this compound
| Transition Type | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |
| π → π | Aromatic Ring/Conjugated System | ~220-280 | High (>10,000 L·mol⁻¹·cm⁻¹) |
| n → π | Carbonyl (C=O) | ~270-300 | Low (<1,000 L·mol⁻¹·cm⁻¹) |
Advanced Diffraction Techniques (e.g., X-ray Crystallography)
X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. libretexts.org This technique involves diffracting a beam of X-rays off the ordered atomic lattice of a single crystal. The resulting diffraction pattern is mathematically analyzed to generate a detailed 3D model of the electron density, from which the exact positions of atoms can be determined. libretexts.org
For this compound, a successful single-crystal X-ray analysis would provide unambiguous confirmation of its structure. It would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it reveals intermolecular interactions, such as hydrogen bonding, and how the molecules pack together in the crystal lattice. This technique has been successfully applied to numerous isoindolinone derivatives to confirm their structures and stereochemistry. beilstein-journals.org
Table 4: Key Structural Parameters Obtainable from X-ray Crystallography for this compound
| Parameter | Atoms Involved | Typical Value (Å or °) | Significance |
| Bond Length | C=O (Lactam) | ~1.23 Å | Confirms double bond character |
| Bond Length | C-N (Lactam) | ~1.34 Å | Partial double bond character |
| Bond Length | C-O (Methoxy) | ~1.36 Å | Aryl-ether bond length |
| Bond Angle | C-N-C (Lactam) | ~110° | Ring strain and geometry |
| Dihedral Angle | Aromatic Ring | Near 0° | Confirms planarity of the benzene ring |
Chromatographic Techniques (e.g., HPLC, LC-MS)
Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard methods for assessing the purity and confirming the identity of synthesized molecules like this compound.
High-Performance Liquid Chromatography (HPLC) separates compounds in a mixture based on their differential interactions with a stationary phase (e.g., a C18 column) and a mobile phase. When coupled with a UV detector, HPLC is routinely used to determine the purity of a sample. chemscene.com A pure sample of this compound would ideally show a single, sharp peak at a characteristic retention time.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. nebiolab.com After the compound elutes from the LC column, it is ionized (e.g., by electrospray ionization, ESI) and its mass-to-charge ratio (m/z) is measured. This provides definitive confirmation of the molecular weight. sigmaaldrich.com Further fragmentation in tandem MS (MS/MS) can yield structural information that corroborates the proposed structure.
Table 5: Typical HPLC and LC-MS Analytical Data for this compound
| Technique | Parameter | Expected Result | Purpose |
| HPLC-UV | Retention Time | Dependent on conditions | Compound Identification |
| HPLC-UV | Peak Area % | >95% | Purity Assessment chemscene.com |
| LC-MS (ESI+) | [M+H]⁺ | m/z 164.0706 | Molecular Weight Confirmation |
| LC-MS/MS | Fragment Ions | Dependent on collision energy | Structural Elucidation |
Structure Activity Relationship Sar Studies of 7 Methoxyisoindolin 1 One Analogues
Influence of the 7-Methoxy Group on Biological Activity
The methoxy (B1213986) group (–OCH₃) at the C-7 position of the isoindolinone ring plays a significant role in modulating the electronic and pharmacokinetic properties of the molecule. As an electron-donating group, the 7-methoxy substituent can influence the reactivity of the aromatic ring. Furthermore, methoxy groups are known to generally increase a compound's lipophilicity and metabolic stability when compared to more polar hydroxyl (–OH) groups.
In the development of monoamine oxidase (MAO) inhibitors based on the isoindolinone scaffold, a comparison between analogues containing 5,7-dimethoxy substitutions and those with 5,7-dihydroxy groups was explored. The total synthesis of (±)-3-(2,3-Dimethoxy-5-methylphenyl)-5,7-dimethoxyisoindolin-1-one was achieved as part of a broader investigation into this class of compounds. nih.govacs.org While direct comparisons of activity against a single target are complex, the replacement of hydroxyl groups with methoxy groups is a common strategy in medicinal chemistry to improve metabolic profiles and potentially enhance oral bioavailability. For instance, in a series of isoindolinone derivatives developed as inhibitors of the p53-MDM2 interaction, various alkoxy groups were explored to optimize activity and properties. google.com The electronic contribution of a methoxy group at the nearby C-6 position, often studied alongside C-7 modifications, has been noted to activate the aromatic ring towards certain chemical reactions.
Impact of Substituents at Other Positions (e.g., C-3, N-2) on Biological Profiles
Substitutions at the C-3 and N-2 positions of the isoindolinone core are critical for determining the potency and selectivity of these analogues against various biological targets.
Substitutions at the N-2 Position: The nitrogen atom of the lactam ring is a key point for modification. For inhibitors of the MDM2-p53 interaction, a benzyl (B1604629) group at the N-2 position is a common feature. SAR studies have shown that substituents on this benzyl ring are crucial for activity. For example, replacing a 4-nitrobenzyl group with a 4-ethynylbenzyl group resulted in similar potency. acs.orgresearchgate.net In the development of selective PARP-1 inhibitors, complex substituents at the N-2 position, such as a 1-(4,4-difluorocyclohexyl)piperidin-4-yl group, were instrumental in achieving high potency and selectivity over the PARP-2 isoform. acs.org
Substitutions at the C-3 Position: The C-3 position, which often creates a stereocenter, is another critical site for modification. Introducing substituents at this position can directly impact how the molecule fits into the binding pocket of a target protein. In a series of MDM2-p53 inhibitors, variation of the C-3 alkoxy substituent was explored extensively. This led to the identification of compounds with a 3-(4-chlorophenyl)-3-((1-(hydroxymethyl)cyclopropyl)methoxy) group as highly potent inhibitors. acs.orgresearchgate.net For isoindolinone-based inhibitors of BRD4, the introduction of various substituted phenyl groups at the C-3 position was investigated to explore the structure-activity relationship for improving binding potency.
The following table summarizes the impact of various substituents at the C-3 and N-2 positions on the biological activity of isoindolinone analogues against different targets.
| Core Scaffold | Position | Substituent | Target | Activity (IC₅₀) | Reference |
| 2-(4-Nitrobenzyl)-3-(4-chlorophenyl)-3-alkoxyisoindolin-1-one | C-3 | ((1-(hydroxymethyl)cyclopropyl)methoxy) | MDM2-p53 | 0.23 µM | acs.orgresearchgate.net |
| 2-Benzyl-6-ethoxy-isoindolin-1-one derivative | N-2 | Benzyl with piperazine (B1678402) linker | HepG2 cells | 5.89 µM | jocpr.com |
| 6-Fluoro-3-oxo-isoindole-4-carboxamide | N-2 | 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl] | PARP-1 | 0.017 µM | acs.org |
| 3-(2,3-Dimethoxy-5-methylphenyl)isoindolin-1-one | C-5, C-7 | 5,7-dihydroxy | MAO-A | 17.8 µM | nih.govacs.org |
Stereochemical Effects on Activity
When the C-3 position of the isoindolinone ring is substituted with two different groups, it becomes a chiral center, leading to the existence of enantiomers. It has been demonstrated for several classes of 3-substituted isoindolinones that the biological activity often resides in a single enantiomer, highlighting the importance of stereochemistry. beilstein-journals.orgchim.it
A prominent example is seen in a series of potent isoindolinone inhibitors of the MDM2-p53 interaction. The racemic compound 3-(4-chlorophenyl)-3-((1-(hydroxymethyl)cyclopropyl)methoxy)-2-(4-nitrobenzyl)isoindolin-1-one was resolved into its individual enantiomers. Testing revealed that the potent inhibitory activity was primarily associated with the (+)-R-enantiomer, which had an IC₅₀ value of 0.17 µM. acs.orgresearchgate.net
Similarly, in the development of PARP-1 inhibitors, a stereospecific inhibitor, NMS-P515, was identified. The (S)-enantiomer proved to be a highly potent inhibitor of PARP-1, with a dissociation constant (Kd) of 0.016 µM and a cellular IC₅₀ of 0.027 µM. nih.gov The specific three-dimensional arrangement of the (S)-configuration was found to be crucial for its tight binding to the enzyme, as explained by its cocrystal structure. nih.gov For certain isoindolinones developed as central nervous system agents, such as dopamine (B1211576) D₄ ligands, the (S)-enantiomer is also reported to be the biologically active form. beilstein-journals.orggoogle.com
This stereospecificity underscores that the three-dimensional shape of the molecule is paramount for precise interaction with the biological target.
| Compound | Configuration | Target | Activity | Reference |
| NMS-P515 | (S)-enantiomer | PARP-1 | Kd = 0.016 µM | nih.gov |
| 3-(4-chlorophenyl)-3-((1-(hydroxymethyl)cyclopropyl)methoxy)-2-(4-nitrobenzyl)isoindolin-1-one | (+)-R-enantiomer | MDM2-p53 | IC₅₀ = 0.17 µM | acs.orgresearchgate.net |
| PD172938 | (S)-enantiomer | Dopamine D₄ Receptor | Potent Ligand | beilstein-journals.org |
Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. americanelements.com These models are valuable tools for predicting the activity of novel compounds and for understanding the key molecular features that govern potency.
Several QSAR studies have been performed on isoindolinone-based inhibitors. For a series of 98 isoindolinone derivatives acting as inhibitors of the p53-MDM2 interaction, 2D-QSAR models were developed using both linear and non-linear statistical methods. A forward stepwise-multiple linear regression (FS-MLR) model showed good statistical significance. More accurate models were generated using enhanced replacement method-multiple linear regression (ERM-MLR) and support vector machine regression (SVMR), which demonstrated high predictive power. nih.gov
In addition to 2D-QSAR, 3D-QSAR approaches such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to isoindolinone-based MDM2 inhibitors. acs.org These studies were performed on a set of 42 isoindolinone derivatives. The resulting CoMFA and CoMSIA models had high non-cross-validated (r²) and cross-validated (q²) values, indicating their robustness and predictive capability. The contour maps generated from these models provide a visual representation of how steric and electrostatic fields around the molecules influence their inhibitory activity, offering crucial insights for the rational design of new analogues with enhanced potency. acs.org
Mechanisms of Biological Activity and Molecular Interactions
Interaction with Biological Targets (e.g., enzymes, receptors)
The core structure of isoindolin-1-one (B1195906) is recognized as a privileged scaffold in medicinal chemistry, frequently appearing in molecules that target enzymes involved in cancer and neurological disorders. Research has identified several key biological targets for isoindolin-1-one derivatives, including Poly (ADP-ribose) polymerase (PARP), Cyclin-dependent kinase 7 (CDK7), and Monoamine oxidases (MAO).
Poly (ADP-ribose) polymerase (PARP): PARP enzymes are crucial for DNA repair mechanisms in cells. frontiersin.org Inhibitors of PARP are a class of targeted cancer therapies that induce "synthetic lethality" in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations. frontiersin.orgnih.gov The phthalazinone core, which is structurally related to isoindolin-1-one, is a key feature of the PARP inhibitor olaparib. nih.gov PARP inhibitors function by competing with the enzyme's natural substrate, NAD+, at the catalytic site. frontiersin.org
Cyclin-Dependent Kinase 7 (CDK7): CDK7 is a master regulator of the cell cycle and transcription. mdpi.comcarricktherapeutics.com Its inhibition is a promising strategy for cancer treatment. carricktherapeutics.comnih.gov Isoindolin-1-one derivatives have been investigated as potential CDK7 inhibitors. nih.gov These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates and thereby arresting the cell cycle and transcription. mdpi.com
Monoamine Oxidases (MAO): MAO-A and MAO-B are enzymes that metabolize neurotransmitters like dopamine (B1211576) and serotonin. acs.orgnih.gov Inhibition of these enzymes is a therapeutic strategy for neurological conditions such as Parkinson's disease and depression. acs.orgnih.gov Certain isoindolinone derivatives have demonstrated inhibitory activity against both MAO-A and MAO-B. acs.org The interaction with MAO enzymes suggests a potential application for 7-Methoxyisoindolin-1-one derivatives in neuropharmacology. acs.org A study on (±)-3-(2,3-Dimethoxy-5-methylphenyl)-7-hydroxy-5-methoxyisoindolin-1-one, a related compound, showed inhibition of both MAO-A and MAO-B. acs.org
Molecular Docking and Virtual Screening Studies
Molecular docking and virtual screening are computational techniques used to predict the binding orientation and affinity of a small molecule to a target protein. nih.gov These methods are instrumental in the discovery and optimization of enzyme inhibitors.
For the broader class of isoindolin-1-ones, molecular docking studies have been crucial in elucidating their interaction with target enzymes. In a study focused on CDK7 inhibitors, a library of 48 isoindolin-1-one derivatives was virtually screened, revealing high binding affinities with docking scores up to -10.1 kcal/mol. nih.gov These studies identified key hydrogen bonding interactions with amino acid residues in the active site of CDK7. nih.gov
While specific molecular docking studies for this compound are not widely published, the general findings for the isoindolin-1-one scaffold suggest that the methoxy (B1213986) group at the 7-position could participate in forming favorable interactions within the binding pocket of target enzymes. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially increasing the binding affinity and selectivity of the compound.
Computational Studies on Ligand-Target Binding
Computational studies, including molecular dynamics (MD) simulations and density functional theory (DFT), provide deeper insights into the stability and electronic properties of ligand-target complexes.
In the context of isoindolin-1-one-based CDK7 inhibitors, MD simulations have been used to assess the stability of the docked poses. nih.gov These simulations confirmed that the most promising ligands form stable complexes with CDK7 over time. nih.gov Fragment molecular orbital (FMO) calculations have helped to identify the specific amino acid residues that contribute most significantly to the binding energy. nih.gov DFT studies have been employed to analyze the electronic properties of the isoindolin-1-one derivatives, correlating their chemical reactivity with their potential anti-cancer activity. nih.gov
Enzymatic Inhibition Profiles
The enzymatic inhibition profile of a compound quantifies its potency against a specific enzyme, typically reported as the half-maximal inhibitory concentration (IC50).
| Compound | Target Enzyme | IC50 (μM) | Reference |
|---|---|---|---|
| (±)-3-(2,3-Dimethoxy-5-methylphenyl)-7-hydroxy-5-methoxyisoindolin-1-one | MAO-A | 17.8 | acs.org |
| MAO-B | 15.8 | acs.org |
This data indicates that isoindolin-1-one derivatives with a methoxy group at the 7-position can exhibit potent, non-selective inhibition of both MAO-A and MAO-B. acs.org
Furthermore, the general class of isoindolin-1-ones has been investigated for the inhibition of other enzymes. For example, CDK7/9-IN-1, a potent inhibitor, shows an IC50 of 0.0656 μM against CDK7. medchemexpress.com While this is not a direct analog of this compound, it highlights the potential of the isoindolin-1-one scaffold in designing potent enzyme inhibitors.
Applications and Emerging Areas of Research for 7 Methoxyisoindolin 1 One
Medicinal Chemistry and Pharmacology
The 7-methoxyisoindolin-1-one structure serves as a key building block in the synthesis of novel therapeutic agents. Researchers have modified this backbone to develop derivatives with enhanced potency and selectivity for various biological targets. These investigations span multiple fields, including oncology, infectious diseases, and neurology.
The isoindolinone core is a recognized pharmacophore in the development of new anticancer drugs. nih.gov Derivatives of this compound are being explored for their potential to inhibit tumor growth and induce cancer cell death.
Research has shown that modifications to the isoindolinone skeleton can lead to significant cytotoxic activity against various cancer cell lines. For instance, some isoindolinone derivatives have demonstrated antitumor activity against liver cancer (HepG2) cells. nih.govunipi.it Preliminary studies on compounds like 7-fluoro-6-methoxyisoindolin-1-one (B1467734) suggest they may possess anticancer properties, potentially by triggering apoptosis, or programmed cell death, in cancer cells. nih.gov
Further studies have focused on creating novel derivatives by making substitutions at different positions on the isoindolinone ring. One study reported the synthesis of 2-benzyl-6-substituted-ethoxy-isoindolinone derivatives, starting from 2-benzyl-6-methoxyisoindolin-1-one (B2847948) as an intermediate. nih.gov In this research, a specific derivative, tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate, showed notable antitumor activity against the HepG2 cancer cell line with a half-maximal inhibitory concentration (IC50) of 5.89 µM. nih.gov Another related compound, 7-Bromo-6-methoxyisoindolin-1-one (E7016), has also been shown to have antitumor efficacy in murine xenograft studies. researchgate.net
| Compound Derivative | Activity/Target | Finding | Source |
|---|---|---|---|
| 7-Fluoro-6-methoxyisoindolin-1-one | Anticancer | Induces apoptosis in specific cancer cells. | nih.gov |
| tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate | Antitumor (HepG2) | Demonstrated an IC50 value of 5.89 µM. | nih.gov |
| 7-Bromo-6-methoxyisoindolin-1-one (E7016) | Antitumor | Shows antitumor efficacy in murine xenograft models. | researchgate.net |
| 6-Methoxy-5-nitroisoindolin-1-one (B11720081) | Anticancer | Investigated for potential anticancer properties. | mdpi.com |
The isoindolinone scaffold is a subject of investigation for its potential to combat microbial and viral infections. srce.hr Research into derivatives of 5-methoxyisoindolin-1-one (B1592763) and 6-methoxy-5-nitroisoindolin-1-one has included studies on their potential antibacterial properties. mdpi.comopendentistryjournal.com
In broader studies of the isoindolin-1-one (B1195906) class, derivatives have shown notable antimicrobial effects. For example, certain selenium-containing analogues were tested against a range of pathogens, including Listeria monocytogenes, Staphylococcus aureus, Salmonella typhimurium, and Candida albicans, with some compounds showing potent activity.
In the realm of antiviral research, isoindolinone derivatives have demonstrated the ability to inhibit viral enzymes. One study highlighted that certain derivatives effectively inhibited the PA endonuclease of the influenza virus, with IC50 values in the nanomolar range (23 to 46 nM). The antiviral potential of 7-methoxy-3,3-dimethylisoindolin-1-one (B3324414) has also been noted, although detailed findings are limited. google.com These results suggest that the isoindolinone structure is a promising starting point for the development of new antimicrobial and antiviral agents. srce.hr
Derivatives of isoindolinone are being actively explored for their effects on the central nervous system. The core structure is present in molecules that have been registered as anxiolytic, anticonvulsant, and sedative-hypnotic drugs. srce.hrdaneshyari.com
Research into the broader class of isoindolinones has identified compounds with a range of CNS activities, including potential for use as anxiolytics and antidepressants. nih.govresearchgate.net For example, JM-1232(-), a complex isoindoline-based compound, acts as a benzodiazepine (B76468) receptor agonist and has shown favorable sedative properties in preclinical studies and hypnotic effects in early human trials. medchemexpress.com Furthermore, certain isoindolinone derivatives have been investigated for their neuroprotective properties. In vitro studies have shown that they can protect neuroblastoma cells from toxicity induced by amyloid-beta, a peptide associated with Alzheimer's disease, by counteracting oxidative stress.
These findings underscore the potential of the isoindolinone scaffold as a template for designing novel drugs targeting CNS disorders.
Monoamine oxidases (MAO-A and MAO-B) are enzymes that break down neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576). rjraap.comambeed.com Inhibitors of these enzymes are used to treat depression and Parkinson's disease. rjraap.com The isoindolinone scaffold has emerged as a structure of interest for developing new MAO inhibitors. nih.gov
Studies on isoindolinone derivatives have demonstrated their potential to inhibit both MAO-A and MAO-B. For example, in a study focused on the total synthesis of (±)-Entonalactam A and its analogues, several isoindolinone derivatives were evaluated for their MAO inhibitory activity. nih.govacs.org One specific derivative, compound 30 , exhibited inhibitory activity against both MAO-A and MAO-B with IC50 values of 17.8 µM and 15.8 µM, respectively. nih.govresearchgate.netacs.orgscite.ai Other derivatives also showed activity, suggesting that the isoindolinone structure could be a valuable template for novel therapeutics targeting neurological disorders. acs.org
| Compound | Target | IC50 (µM) | Source |
|---|---|---|---|
| (±)-Entonalactam A (6) | MAO-A | 100.0 | acs.org |
| MAO-B | 66.8 | ||
| Isoindolinone derivative 30 | MAO-A | 17.8 | nih.govacs.org |
| MAO-B | 15.8 |
Emerging research indicates that the isoindolinone scaffold is a promising area for the development of treatments for metabolic disorders, including diabetes and obesity. Several patents and studies have highlighted the potential of isoindolinone derivatives in this field.
Patents have described isoindolinone compounds as modulators of G protein-coupled receptor 119 (GPR119), a target for the treatment of diabetes, obesity, and related dyslipidemia. google.comgoogle.com Additionally, isoindoline (B1297411) derivatives have been identified as activators of the AMP-activated protein kinase (AMPK), a key enzyme in regulating cellular energy homeostasis. unipi.it Activation of AMPK is a therapeutic strategy for type 2 diabetes, as it can increase glucose uptake in muscles. unipi.it
Furthermore, research has focused on synthesizing isoindoline-1,3-dione derivatives that possess antihyperglycemic activity. ekb.egmdpi.com One study successfully created a series of analogues bearing aryl sulfonylurea moieties, with several compounds demonstrating significant serum glucose reduction compared to the reference drug gliclazide. ekb.eg The drug Mazindol, which contains an isoindoline core, is used in the short-term management of obesity, particularly in patients with risk factors such as diabetes. mdpi.com
The isoindolinone scaffold is the basis for a variety of compounds investigated for their anti-inflammatory properties. rjraap.comarkat-usa.org Inflammation is a complex biological response implicated in numerous diseases, and agents that can modulate this process are of significant therapeutic interest. ijlpr.com Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine, and its inhibition is a major target in treating inflammatory conditions. mdpi.comopendentistryjournal.comnih.gov
Derivatives of isoindoline-1,3-dione have been shown to possess anti-inflammatory activity by modulating the production of cytokines. nih.gov Certain compounds were found to suppress TNF-α and IL-12 production in stimulated spleen cells. nih.gov Other research has focused on the development of isoindoline derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory process. arkat-usa.orgijlpr.com The potential for isoindoline derivatives to treat immune-mediated inflammatory diseases is also linked to their ability to activate AMPK. unipi.it These varied mechanisms highlight the versatility of the isoindolinone structure in designing new anti-inflammatory drugs. nih.gov
Dipeptidyl Peptidase Inhibition
The isoindolinone scaffold is a structure of significant interest in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4). DPP-4 inhibitors, also known as gliptins, are a class of oral medications for treating type 2 diabetes mellitus. wikipedia.orgnih.gov Their primary mechanism involves blocking the DPP-4 enzyme, which in turn increases the levels of incretin (B1656795) hormones like GLP-1 and GIP. This leads to enhanced insulin (B600854) secretion and reduced glucagon (B607659) release, helping to regulate blood glucose levels. wikipedia.orge-dmj.org
Research has explored the potential of isoindoline derivatives as potent and selective DPP-4 inhibitors. nih.gov Studies have shown that compounds with an isoindoline core can exhibit high potency and excellent in vivo efficacy. nih.govresearchgate.net For instance, a series of isoindoline derivatives were synthesized and evaluated for their ability to inhibit human recombinant DPP-4. The inhibitory potency, measured as the IC₅₀ value (the concentration of an inhibitor required to reduce the activity of an enzyme by half), demonstrated the potential of this chemical class. nih.gov While some isoindole derivatives have shown greater selectivity for related enzymes like DPP-8 and DPP-9, their activity against DPP-IV remains a key area of investigation. mdpi.comresearchgate.net
The following table presents the DPP-IV inhibitory activity of selected isoindoline derivatives from a research study, highlighting the structure-activity relationships (SARs) that guide the development of these compounds. nih.gov
| Compound | Structure | DPP-IV IC₅₀ (nM) | DPP-8 IC₅₀ (nM) | DPP-9 IC₅₀ (nM) |
|---|---|---|---|---|
| 4a | Structure data for 4a | 2.5 | 310 | 140 |
| 4b | Structure data for 4b | 1.6 | 100 | 49 |
| 4c | Structure data for 4c | 1.7 | 360 | 94 |
| 4d | Structure data for 4d | 3.3 | 490 | 180 |
| 4l (Metabolite of 4b) | Structure data for 4l | 0.6 | 110 | 31 |
Data sourced from a study on isoindoline class DPP-IV inhibitors. nih.gov
Potential as Pharmacological Intermediates
The this compound structure is a valuable building block, or intermediate, in the synthesis of more complex pharmaceutical compounds. The isoindolinone core is featured in a variety of biologically active molecules, making it a key target for synthetic chemistry. nih.gov Its utility spans the creation of compounds for diverse therapeutic areas, including neurology and oncology.
As a pharmacological intermediate, this compound provides a foundational scaffold that can be chemically modified to create a library of new potential drugs. The synthesis of potent DPP-4 inhibitors, for example, often starts from heterocyclic structures like isoindolinones. nih.govcbijournal.com The process may involve reactions that add different functional groups to the core structure to enhance binding affinity to the target enzyme and improve pharmacological properties. The synthesis of the approved drug Linagliptin, for instance, utilizes a related heterocyclic intermediate which is condensed with other building blocks to form the final active molecule. cbijournal.com The use of such intermediates is crucial for the efficient and scalable production of new drug candidates.
Agricultural Chemistry
Agrochemical Intermediate Applications
In the field of agricultural chemistry, this compound and its derivatives serve as important intermediates for the development of new agrochemicals. The isoindolinone structure is a versatile scaffold used in the synthesis of molecules with potential applications in crop protection. Researchers in agrochemical development utilize such building blocks to create novel herbicides and other plant protection agents. The presence of the methoxy (B1213986) group and the lactam ring in this compound allows for a variety of chemical transformations to produce more complex molecules with desired biological activities.
Herbicidal Activities
Derivatives of the isoindolinone class have demonstrated notable herbicidal properties. Specifically, compounds based on the related isoindoline-1,3-dione structure have been investigated as potent herbicides. nih.govacs.org These compounds often act as inhibitors of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), a mechanism common to many commercial herbicides. nih.gov Inhibition of PPO leads to the accumulation of protoporphyrin IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption, leading to symptoms like necrosis, bronzing, and leaf cupping in susceptible weeds. nih.gov
Studies have shown that certain isoindoline-dione derivatives exhibit significant pre-emergent herbicidal activity against various weeds, while also demonstrating safety for crops such as cotton, soybean, and maize. acs.org The herbicidal effectiveness can be modulated by altering the substituents on the isoindoline ring system. nih.govacs.org For example, research into new PPO inhibitors has explored structures like tetrahydrophthalimides, which are structurally related to isoindolinones, and found them to have broad-spectrum herbicidal properties. cambridge.org
| Compound Series | General Structure | Herbicidal Effectiveness Order | Observed Weed Injury Symptoms |
|---|---|---|---|
| Group A: 6-isoindolinyl-benzoxazinones | Structure data for Group A | C > A > B | Leaf cupping, crinkling, bronzing, necrosis |
| Group B: 7-isoindolinyl-benzoxazinones | Structure data for Group B | ||
| Group C: 6-tetrahydroisoindolinyl-benzoxazinones | Structure data for Group C |
Data derived from a study on isoindoline-1,3-dione substituted benzoxazinone (B8607429) derivatives. nih.govacs.org
Materials Science
Organic Semiconductors
The unique electronic properties of certain organic molecules, including derivatives of isoindolinone, have positioned them as candidates for use in materials science, particularly in the field of organic electronics. smolecule.com Organic semiconductors are carbon-based materials that can conduct electricity under specific conditions. 1-material.com They are of great interest for applications such as flexible displays, wearable devices, and organic field-effect transistors (OFETs) due to their potential for low-cost manufacturing, mechanical flexibility, and tunable electronic properties. 1-material.comnih.gov
While research in this area is emerging, related structures like 6-methoxy-5-nitroisoindolin-1-one are being explored for their potential in organic semiconductors. smolecule.com Furthermore, commercial suppliers offer isoindolinone derivatives, such as 7-bromo-6-methoxyisoindolin-1-one, specifically for research in high-quality organic semiconductors. chemscene.com The development of n-type organic semiconductors, which conduct negative charges (electrons), is a critical area of research for creating efficient organic electronic devices. nih.gov The molecular structure of compounds like this compound can be systematically modified to tune their electronic characteristics, such as electron mobility, which is a key performance metric for semiconductor materials. nih.gov
Light-Emitting Diodes (LEDs)
Information regarding the use of this compound in the development or manufacturing of light-emitting diodes is not available in the reviewed scientific literature. Research in the area of organic light-emitting diodes (OLEDs) has explored various heterocyclic compounds, including derivatives of isoindolinone, but specific data on the 7-methoxy substituted variant is absent.
Fluorescent Probes and Synthetic Dyes
There is no evidence in the surveyed literature to suggest that this compound has been utilized or investigated as a fluorescent probe or as a component in the synthesis of fluorescent dyes. While the isoindolinone core is present in some fluorescent molecules, the specific contributions or applications of the 7-methoxy derivative have not been reported.
Future Research Directions and Challenges in 7 Methoxyisoindolin 1 One Chemistry
Development of Novel and Efficient Synthetic Routes
The creation of new and effective methods for synthesizing 7-Methoxyisoindolin-1-one and its derivatives is essential for advancing research in this area. hilarispublisher.com While established routes exist, the focus is now on developing methodologies that offer improved yields, greater efficiency, and broader functional group tolerance. nih.gov
Future research will likely concentrate on the following:
Transition-Metal Catalysis : The use of transition-metal catalysis, particularly palladium-catalyzed reactions, has become vital for building complex molecular structures. hilarispublisher.com Future efforts may explore new ligands and reaction conditions to enhance the scope and efficiency of these transformations. hilarispublisher.com
One-Pot Syntheses : One-pot procedures, which involve multiple reaction steps in a single vessel, are highly sought after for their efficiency. researchgate.netbeilstein-journals.org Research into novel one-pot syntheses of isoindolinone derivatives is expected to continue, aiming for high yields and simple purification processes. researchgate.net
Enzymatic Synthesis : The use of enzymes in synthesis can offer high specificity, reducing the need for protecting groups and leading to cleaner reactions. acs.org Exploring enzymatic routes for the synthesis of this compound could provide significant green chemistry advantages. acs.org
Computational Chemistry and Machine Learning : These tools are revolutionizing synthetic route design. hilarispublisher.com Computer-Aided Synthesis Planning (CASP) and machine learning models can predict efficient synthetic pathways and optimize reaction conditions, accelerating the discovery of new routes. hilarispublisher.comsynthiaonline.com
A significant challenge lies in achieving regioselectivity and stereocontrol, especially when introducing multiple substituents to the isoindolinone core. Overcoming these hurdles will be critical for synthesizing specific isomers with desired biological activities.
Exploration of Broader Biological Activities
While isoindolinones are known for a range of biological activities, a comprehensive understanding of this compound's full potential is still developing. nih.gov Future research should aim to screen this compound and its derivatives against a wider array of biological targets.
Key areas for investigation include:
Anticancer Activity : The antiproliferative effects of substituted isoindolinones against various cancer cell lines have been documented. mdpi.com Further studies could explore the efficacy of this compound derivatives against different types of cancer, including multidrug-resistant strains. nih.govmdpi.com
Antimicrobial Activity : There is growing interest in the antimicrobial properties of novel heterocyclic compounds. mdpi.com Investigating the activity of this compound against a spectrum of bacteria and fungi could reveal new therapeutic applications. mdpi.com
Neurological Disorders : Given that some isoindolinone derivatives act as positive allosteric modulators of GABA-A receptors, exploring the potential of this compound in treating neurological conditions like anxiety could be a fruitful area of research. acs.org
Anti-inflammatory Effects : The anti-inflammatory properties of isoindolinones are well-established. nih.gov Detailed studies on this compound could uncover its potential in treating inflammatory diseases.
A primary challenge in this area is identifying the specific molecular targets and mechanisms of action responsible for any observed biological effects.
Advancements in Structure-Based Drug Design
Structure-based drug design (SBDD) is a powerful tool for developing potent and selective drug candidates. nih.gov By utilizing the three-dimensional structure of a biological target, researchers can design molecules that bind with high affinity and specificity. nih.govresearchgate.net
Future advancements in SBDD for this compound derivatives will likely involve:
Integrative Structural Biology : Combining techniques like X-ray crystallography, NMR, and cryo-electron microscopy will provide detailed structural information of target-ligand complexes. researchgate.netwuxibiology.com This will enable the rational design of more effective inhibitors. researchgate.net
Computational Modeling : Molecular docking and virtual screening are essential for predicting binding modes and identifying promising lead compounds from large chemical libraries. nih.govijpsjournal.com Advanced computational methods can also help in optimizing the pharmacokinetic properties of drug candidates. nih.gov
Machine Learning and AI : The integration of machine learning and artificial intelligence is poised to accelerate the drug design process. atomwise.com These technologies can analyze vast datasets to predict structure-activity relationships and guide the design of novel compounds with improved efficacy. hilarispublisher.comatomwise.com
A significant hurdle is obtaining high-resolution crystal structures of target proteins in complex with this compound derivatives. Additionally, accurately predicting binding affinities and off-target effects remains a computational challenge. nih.gov
Sustainable Synthesis and Green Chemistry Innovations
The principles of green chemistry are increasingly influencing the design of chemical processes to minimize environmental impact. dergipark.org.trresearchgate.net Applying these principles to the synthesis of this compound is a key area for future research.
Innovations in this area may include:
Use of Greener Solvents : Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, is a primary goal. acs.org
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. researchgate.net
Catalysis : Utilizing catalytic reagents, including biocatalysts, over stoichiometric reagents can lead to milder reaction conditions and reduced waste. acs.org
Renewable Feedstocks : Exploring the use of starting materials derived from renewable resources can decrease the reliance on fossil fuels. jocpr.com
The main challenge is to develop green synthetic routes that are also economically viable and scalable for industrial production.
Investigation of Metabolism and Pharmacokinetic Profiles
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is crucial for its development. mdpi.com Detailed pharmacokinetic studies of this compound are necessary to evaluate its potential as a therapeutic agent.
Future research should focus on:
In Vitro and In Vivo Studies : Conducting studies in liver microsomes and animal models to identify major metabolic pathways and metabolites. nih.gov
Pharmacokinetic Modeling : Developing models to describe and predict the pharmacokinetic behavior of the compound in different species, including humans. researchgate.net
Bioavailability Studies : Determining the extent and rate at which the compound enters the systemic circulation after administration. nih.gov
Metabolite Identification : Using advanced analytical techniques like LC-MS/MS to identify and characterize metabolites, which is essential for understanding the complete disposition of the compound. mdpi.comfrontiersin.org
A key challenge is the potential for species differences in metabolism and pharmacokinetics, which can complicate the extrapolation of animal data to humans. ich.org
Toxicology and Safety Assessment
A thorough toxicological evaluation is required to ensure the safety of any potential drug candidate. intertek.com This involves identifying potential hazards and characterizing the dose-response relationship for any adverse effects. epa.gov
The safety assessment of this compound will need to include:
Acute and Chronic Toxicity Studies : Evaluating the effects of single and repeated doses over different durations in animal models. ich.org
Genotoxicity and Carcinogenicity Assays : Assessing the potential of the compound to cause genetic mutations or cancer.
Developmental and Reproductive Toxicity Studies : Investigating any adverse effects on development and reproduction. epa.gov
Immunotoxicity Screening : Assessing the potential for the test substance to adversely affect the immune system. fda.gov
The primary challenge in toxicology is to accurately predict human toxicity based on preclinical data and to establish a safe dose for clinical trials.
Q & A
Q. What are the established synthetic routes for 7-Methoxyisoindolin-1-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of precursors such as substituted benzamides or via oxidation/reduction of intermediate structures. For example, analogous compounds like 6-Hydroxy-2-methylisoindolin-1-one are synthesized using oxidizing agents (e.g., KMnO₄) in solvents like dimethylformamide (DMF) with Pd/C catalysts . Key parameters include:
- Temperature : Optimal cyclization occurs at 80–120°C.
- Catalysts : Palladium-based catalysts enhance reaction efficiency.
- Solvents : Polar aprotic solvents improve intermediate stability.
Industrial-scale production may employ continuous flow reactors to optimize purity . Always validate compound identity via NMR, IR, and mass spectrometry, comparing data with literature benchmarks .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To confirm methoxy group placement and isoindolinone ring substitution patterns.
- IR Spectroscopy : Identify carbonyl (C=O) stretching (~1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).
- Mass Spectrometry (MS) : Verify molecular weight (e.g., 177.2 g/mol for this compound) and fragmentation patterns .
For novel derivatives, cross-reference with computational predictions (e.g., density functional theory for spectral simulations) to resolve ambiguities .
Q. What biological activities have been reported for isoindolinone derivatives, and how do structural modifications influence activity?
- Methodological Answer : Isoindolinones exhibit anti-inflammatory, analgesic, and anticancer properties. For example:
- Methoxy Position : The 7-methoxy group in this compound enhances hydrogen-bonding potential with biological targets compared to non-hydroxylated analogs .
- Substituent Effects : Methyl or halogen substitutions at the 2-position (as in 6-Hydroxy-2-methylisoindolin-1-one) alter lipophilicity and target binding .
Use in vitro assays (e.g., enzyme inhibition, cell viability) paired with molecular docking to map structure-activity relationships .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data for this compound derivatives across studies?
- Methodological Answer : Discrepancies often arise from:
- Sample Purity : Validate purity via HPLC (>95%) and report retention times .
- Experimental Conditions : Note solvent effects (e.g., DMSO-d₆ vs. CDCl₃ shifts in NMR) and calibration standards .
- Computational Validation : Compare observed spectra with simulated data from tools like Gaussian or ADF .
Publish raw spectral data in supplementary materials to enable cross-study verification .
Q. What experimental design considerations are critical for optimizing the catalytic efficiency of this compound synthesis?
- Methodological Answer : Employ a factorial design to test variables:
Q. How do structural modifications of this compound impact its pharmacokinetic properties in preclinical models?
- Methodological Answer : Assess:
- Lipophilicity (LogP) : Modify via substituents (e.g., halogens increase LogP).
- Metabolic Stability : Use liver microsome assays to compare hydroxylation rates of methoxy vs. ethoxy analogs .
- Bioavailability : Conduct pharmacokinetic studies in rodent models, measuring plasma concentration-time profiles (AUC, Cmax) .
Computational tools like ADMET Predictor™ can prioritize derivatives for in vivo testing .
Q. What strategies mitigate biases in bioactivity studies of isoindolinone derivatives?
- Methodological Answer :
- Blinding : Use double-blind protocols for assay scoring to reduce observer bias .
- Positive/Negative Controls : Include reference compounds (e.g., cisplatin for cytotoxicity assays) to calibrate results .
- Data Transparency : Share raw datasets (e.g., IC50 values, dose-response curves) in open-access repositories .
For conflicting results, conduct meta-analyses to identify methodological outliers .
Data Presentation and Reproducibility
Q. How should researchers present synthetic and analytical data to ensure reproducibility?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry ):
- Experimental Section : Detail catalyst preparation, reaction monitoring (TLC/Rf), and purification steps (e.g., column chromatography gradients).
- Supplementary Materials : Include NMR/FID files, HPLC chromatograms, and crystallographic data (if available) .
Example table for reaction optimization:
| Entry | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | 3% Pd/C | DMF | 78 | 98 |
| 2 | 5% Pd/C | THF | 65 | 95 |
Q. What statistical methods are appropriate for analyzing dose-response relationships in isoindolinone bioactivity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 .
- Error Analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons .
- Software Tools : Use GraphPad Prism® or R packages (e.g., drc) for robust curve fitting .
Ethical and Methodological Compliance
Q. How should researchers address ethical considerations in preclinical studies involving isoindolinone derivatives?
- Methodological Answer :
- Animal Welfare : Follow ARRIVE guidelines for in vivo studies, including sample size justification and humane endpoints .
- Data Ownership : Define authorship and data-sharing agreements upfront to prevent disputes .
- Conflict of Interest : Disclose funding sources (e.g., pharmaceutical partnerships) in all publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
